3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde
Brand Name: Vulcanchem
CAS No.: 883539-41-1
VCID: VC8146842
InChI: InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3
SMILES: CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde

CAS No.: 883539-41-1

Cat. No.: VC8146842

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde - 883539-41-1

Specification

CAS No. 883539-41-1
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde
Standard InChI InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3
Standard InChI Key AODKAVPABUIILS-UHFFFAOYSA-N
SMILES CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC
Canonical SMILES CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a methoxy group at the 4-position and a 2-ethylimidazole moiety at the 3-position. Two primary forms of the compound are documented:

  • Base compound: Molecular formula C₁₄H₁₆N₂O₂, molecular weight 244.29 g/mol.

  • Hydrochloride salt: Molecular formula C₁₄H₁₇ClN₂O₂, molecular weight 280.75 g/mol .

The hydrochloride form incorporates a chloride ion, enhancing its solubility in polar solvents (>42.1 µg/mL at pH 7.4) .

Table 1: Comparative Molecular Properties

PropertyBase CompoundHydrochloride Salt
CAS No.883539-41-11052542-54-7
Molecular FormulaC₁₄H₁₆N₂O₂C₁₄H₁₇ClN₂O₂
Molecular Weight (g/mol)244.29280.75
SMILESCCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OCCCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC.Cl

Stereochemical and Electronic Attributes

The compound’s imidazole ring confers basicity (pKa ~7.0), while the benzaldehyde group enables nucleophilic addition reactions. The topological polar surface area of 44.1 Ų suggests moderate membrane permeability . Rotatable bonds (n=5) and a planar aromatic system influence its conformational flexibility .

Synthesis and Derivative Formation

Synthetic Pathways

While explicit synthetic protocols are scarce, analogous compounds suggest a multi-step route:

  • Mannich Reaction: Condensation of 4-methoxybenzaldehyde with 2-ethylimidazole and formaldehyde.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride derivative .

Key Derivatives

  • Hydrochloride Salt: Enhances aqueous solubility for biological testing .

  • 3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzaldehyde: Lacks the ethyl group, reducing steric hindrance.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Hydrochloride form exhibits >42.1 µg/mL solubility in aqueous buffer .

  • Storage: Recommended at -20°C under inert atmosphere to prevent aldehyde oxidation.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy).

  • NMR: ¹H NMR (DMSO-d6) signals at δ 9.95 (CHO), 7.8–6.9 (aromatic protons), and 4.5 (CH₂ linker).

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundSubstituentsMolecular Weight (g/mol)Key Difference
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde2-Ethyl, 4-methoxy244.29Baseline
3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzaldehydeNo ethyl group216.24Reduced hydrophobicity
3-(1H-Imidazol-1-yl)benzaldehydeNo methoxy or ethyl172.18Simplified structure

Future Research Directions

  • Pharmacological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibition activity.

  • Solubility Optimization: Develop prodrugs or nanoformulations to enhance bioavailability.

  • Synthetic Methodology: Explore catalytic asymmetric routes for enantioselective synthesis.

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